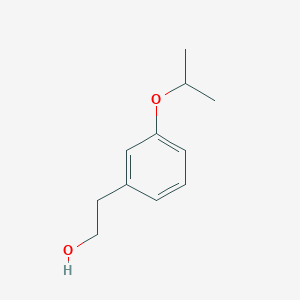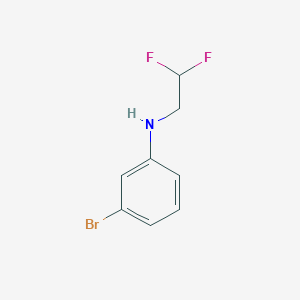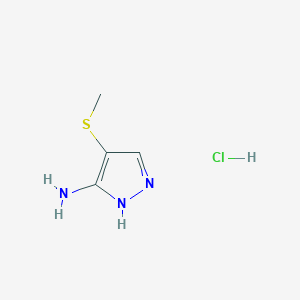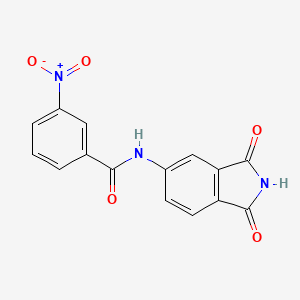![molecular formula C19H18Br2N2OS B2515489 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 475094-83-8](/img/structure/B2515489.png)
3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a useful research compound. Its molecular formula is C19H18Br2N2OS and its molecular weight is 482.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research efforts have focused on the synthesis and structural characterization of compounds within the imidazo[2,1-b][1,3]thiazole family, which includes derivatives similar to the compound . For instance, the synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives has been explored through condensation reactions involving thiadiazolylamine and phenacyl bromide, showcasing the versatility of these compounds in generating a wide array of heterocyclic structures with potential biological activities (Umesha Kundapur et al., 2012). Additionally, the condensation of phenylamino-oxazine with phenacyl bromides has been studied, leading to the formation of imidazo[2,1-c]-1,4-oxazinium bromides, which further highlights the synthetic pathways to access various imidazo-thiazine derivatives with potential application in drug development (A. Demchenko et al., 2003).
作用機序
Target of Action
GNF-Pf-5133, also known as 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
The compound interacts with its target, pfmfr3, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the parasite, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected biochemical pathways primarily involve the mitochondrial functions of the parasite . GNF-Pf-5133, along with other compounds that have a mitochondrial mechanism of action, shows decreased sensitivity when pfmfr3 is disrupted . This suggests that the compound may interfere with the energy production processes of the parasite, which are crucial for its survival and proliferation .
Pharmacokinetics
It is known that the compound is well-tolerated and exhibits a dose-proportional pharmacokinetic profile . Following administration, the majority of the compound is recovered in urine as intact drug, indicating minimal metabolism .
Result of Action
The primary result of GNF-Pf-5133’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the disruption of the parasite’s mitochondrial functions, leading to a lack of energy production and ultimately, cell death .
特性
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN2OS.BrH/c1-23-17-9-7-16(8-10-17)22-13-18(14-3-5-15(20)6-4-14)21-11-2-12-24-19(21)22;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKQEGJKGWALU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)


![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)



![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)



![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
